![molecular formula C20H19N3O3S2 B2574713 N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide CAS No. 921910-16-9](/img/structure/B2574713.png)
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
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Description
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the family of sulfonamide-based drugs and has been found to exhibit promising biological activity against various diseases.
Scientific Research Applications
- The compound’s structural similarity to donepezil, a known acetylcholinesterase (AChE) inhibitor used in AD treatment, led to its investigation as a potential AChE inhibitor .
- Among these, 5g stood out as the most potent, even surpassing the efficacy of adriamycin, a well-known anticancer drug .
- While most compounds showed weak scavenging activity, their primary focus lies in other applications .
Alzheimer’s Disease Research
Anticancer Properties
Free Radical Scavenging Activity
Synthetic Chemistry and Methodology
properties
IUPAC Name |
N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-14-11-15-7-5-6-10-18(15)23(14)19(24)12-16-13-27-20(21-16)22-28(25,26)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOYAKIPCCGJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide |
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